molecular formula C19H20FN5O3 B2465360 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-81-4

6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2465360
CAS RN: 878733-81-4
M. Wt: 385.399
InChI Key: XJKLXYAVEQWHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives related to the core structure of 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for their biological activities. These compounds have been explored for their affinity towards serotonin receptors and phosphodiesterase inhibitors. Specifically, the research has focused on the potential of these compounds as antidepressant agents, showcasing the synthesis approach and biological evaluation of these derivatives for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. The derivatives demonstrated significant potential as 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands with weak inhibitory potencies for PDE4B and PDE10A. Preliminary pharmacological in vivo studies highlighted the antidepressant potential in forced swim test (FST) in mice, suggesting their significance for the provision of lead compounds for antidepressant and/or anxiolytic application (Zagórska et al., 2016).

Fluorescent Chemosensors

Research into the fluorescence sensing of fluoride has utilized derivatives with similar core structures, investigating their colorimetric and ratiometric fluorescent chemosensor capabilities. This includes the acute spectral responses to fluoride in acetonitrile, demonstrating a significant red shift in absorption and fluorescence emission. The selectivity for fluoride can be adjusted by the electron push-pull properties of the substituents, indicating the core structure's utility in developing sensitive and selective sensors for fluoride ions (Peng et al., 2005).

Anticancer Agents

The synthesis and examination of compounds related to 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione for their antiproliferative effects against breast cancer cell lines have been a significant area of interest. These studies have aimed at developing more effective cancer therapeutics, with certain derivatives showing promising antiproliferative effects compared to reference compounds like cisplatin. This highlights the potential of these compounds as leads for the development of novel cancer therapeutics (Karthikeyan et al., 2017).

Synthesis of Fluorophores

The development of new Y-shaped fluorophores bearing an imidazole core represents another research application of structures related to 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione. These fluorophores have been synthesized for potential use in optical materials due to their intense emission maxima and excellent photostabilities. This research contributes to the expanding field of materials science, particularly in the development of compounds with specific optical properties for technological applications (Ozturk et al., 2012).

properties

IUPAC Name

6-(2-fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(22(3)19(28)23(17(15)27)9-6-10-26)21-18(25)24(11)14-8-5-4-7-13(14)20/h4-5,7-8,26H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKLXYAVEQWHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.